![molecular formula C17H21F3N6O2 B12176877 N-(tetrahydrofuran-2-ylmethyl)-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide](/img/structure/B12176877.png)
N-(tetrahydrofuran-2-ylmethyl)-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide
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Overview
Description
N-(tetrahydrofuran-2-ylmethyl)-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a tetrahydrofuran ring, a trifluoromethyl group, and a triazolopyridazine moiety, making it a subject of study for its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(tetrahydrofuran-2-ylmethyl)-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide typically involves multi-step organic reactions The triazolopyridazine moiety is then synthesized and attached to the intermediate compound
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and consistency. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis, making it feasible for commercial applications.
Chemical Reactions Analysis
Types of Reactions
N-(tetrahydrofuran-2-ylmethyl)-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
N-(tetrahydrofuran-2-ylmethyl)-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(tetrahydrofuran-2-ylmethyl)-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The trifluoromethyl group enhances its binding affinity and stability, contributing to its overall efficacy.
Comparison with Similar Compounds
Similar Compounds
- N-(tetrahydrofuran-2-ylmethyl)-1-[3-(methyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide
- N-(tetrahydrofuran-2-ylmethyl)-1-[3-(fluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide
Uniqueness
N-(tetrahydrofuran-2-ylmethyl)-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and binding affinity, making it more effective in various applications compared to its analogs.
Biological Activity
N-(tetrahydrofuran-2-ylmethyl)-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide is a complex organic compound that has garnered attention for its potential pharmacological activities. This article delves into the biological activity of this compound, examining its synthesis, mechanisms of action, and therapeutic potential based on diverse research findings.
Chemical Structure and Properties
The compound features several notable structural components:
- Piperidine Ring : A six-membered ring containing nitrogen, which is common in many pharmacologically active compounds.
- Trifluoromethyl Group : Known for enhancing lipophilicity and metabolic stability.
- Triazolo-Pyridazine Moiety : Implicated in various biological activities, particularly in inhibiting specific kinases.
Molecular Formula
- Molecular Weight : Approximately 432.4 g/mol
- Molecular Formula : C_{19}H_{22}F_{3}N_{5}O
Preliminary studies indicate that this compound exhibits significant biological activity through various mechanisms:
- Kinase Inhibition : The compound has been evaluated for its inhibitory activity against c-Met kinase, which is often overexpressed in various cancers. It has shown promising results in inhibiting cell proliferation in cancer cell lines such as A549 (lung), MCF-7 (breast), and HeLa (cervical) cells .
- Cytotoxicity : In vitro studies have demonstrated moderate to significant cytotoxic effects against cancer cell lines. For example, a related triazolo-pyridazine compound exhibited IC50 values of 1.06 μM against A549 cells .
Comparative Biological Activity
The following table summarizes the biological activities of similar compounds that share structural features with this compound:
Compound Name | Structure Highlights | Unique Features | IC50 Values (μM) |
---|---|---|---|
Compound 12e | Triazolo-pyridazine derivative | Significant cytotoxicity against multiple cancer lines | A549: 1.06; MCF-7: 1.23; HeLa: 2.73 |
Foretinib | c-Met inhibitor | Positive control for kinase inhibition studies | 0.019 (c-Met) |
Compound 19e | Related triazolo derivative | Induces apoptosis in cancer cells | Not specified |
In Vitro Studies
In a study focusing on the synthesis and biological evaluation of triazolo-pyridazine derivatives, compounds similar to this compound were tested for their cytotoxic effects using the MTT assay. The results indicated that most derivatives exhibited moderate cytotoxicity with some leading candidates showing IC50 values below 5 μM .
Mechanistic Insights
The binding interactions of these compounds with c-Met were characterized using molecular docking studies. The most promising derivatives displayed favorable binding conformations that suggest strong interactions with the ATP-binding site of the kinase . This highlights the potential for developing targeted therapies based on these structural motifs.
Properties
Molecular Formula |
C17H21F3N6O2 |
---|---|
Molecular Weight |
398.4 g/mol |
IUPAC Name |
N-(oxolan-2-ylmethyl)-1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide |
InChI |
InChI=1S/C17H21F3N6O2/c18-17(19,20)16-23-22-13-5-6-14(24-26(13)16)25-7-1-3-11(10-25)15(27)21-9-12-4-2-8-28-12/h5-6,11-12H,1-4,7-10H2,(H,21,27) |
InChI Key |
HCACWRFKJBNKRH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C2=NN3C(=NN=C3C(F)(F)F)C=C2)C(=O)NCC4CCCO4 |
Origin of Product |
United States |
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